1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Brand Name:
Vulcanchem
CAS No.:
839689-35-9
VCID:
VC0514598
InChI:
InChI=1S/C15H16N4O2S/c1-10-17-18-15(22-10)16-14(21)12-7-13(20)19(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,16,18,21)
SMILES:
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Molecular Formula:
C15H16N4O2S
Molecular Weight:
316.4g/mol
1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
CAS No.: 839689-35-9
Main Products
VCID: VC0514598
Molecular Formula: C15H16N4O2S
Molecular Weight: 316.4g/mol
CAS No. | 839689-35-9 |
---|---|
Product Name | 1-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide |
Molecular Formula | C15H16N4O2S |
Molecular Weight | 316.4g/mol |
IUPAC Name | 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C15H16N4O2S/c1-10-17-18-15(22-10)16-14(21)12-7-13(20)19(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,16,18,21) |
Standard InChIKey | OPCFAERCOWQDNN-UHFFFAOYSA-N |
SMILES | CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Canonical SMILES | CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Solubility | 47.5 [ug/mL] |
PubChem Compound | 2993497 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume